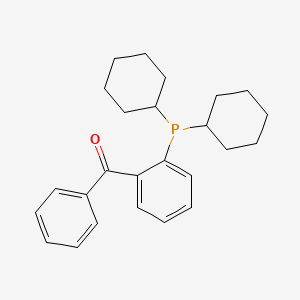

2-(Dicyclohexylphosphino)benzophenone

描述

IUPAC Nomenclature and CAS Registration

The systematic nomenclature of 2-(Dicyclohexylphosphino)benzophenone follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex molecular architecture. The compound is officially designated as (2-dicyclohexylphosphanylphenyl)-phenylmethanone according to the most current nomenclature standards. This systematic name precisely describes the molecular structure by identifying the phenylmethanone (benzophenone) core with a dicyclohexylphosphanyl substituent positioned at the ortho position of one phenyl ring.

The Chemical Abstracts Service has assigned registry number 256926-87-1 to this compound, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature variations documented in chemical literature include (2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone and (2-dicyclohexylphosphanylphenyl)-phenylmethanone, which represent equivalent systematic descriptions of the molecular structure. The compound is also referenced by several synonyms including this compound and (2-benzoylphenyl)dicyclohexylphosphane, though the primary systematic name remains the most scientifically precise designation.

European regulatory authorities have assigned the European Community number 636-762-1 to this compound, facilitating identification within European chemical databases and regulatory frameworks. The compound has been catalogued in major chemical databases including PubChem with identifier 53411822, providing researchers with standardized access to comprehensive molecular data and structural information.

Molecular Formula, Mass, and Elemental Composition

The molecular formula of this compound is established as C₂₅H₃₁OP, indicating a complex organic molecule containing twenty-five carbon atoms, thirty-one hydrogen atoms, one oxygen atom, and one phosphorus atom. The molecular mass has been precisely determined as 378.5 grams per mole through computational analysis, with variations in literature reporting values of 378.49 grams per mole depending on the precision of atomic weight calculations employed.

| Element | Count | Atomic Weight (g/mol) | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 25 | 12.011 | 300.275 | 79.34 |

| Hydrogen | 31 | 1.008 | 31.248 | 8.26 |

| Oxygen | 1 | 15.999 | 15.999 | 4.23 |

| Phosphorus | 1 | 30.974 | 30.974 | 8.18 |

The elemental composition analysis reveals that carbon constitutes the predominant mass fraction at approximately 79.34%, consistent with the compound's extensive aromatic and aliphatic carbon framework. Hydrogen represents 8.26% of the molecular mass, primarily contributed by the cyclohexyl substituents and aromatic hydrogen atoms. The phosphorus atom, despite being singular in the molecule, contributes 8.18% of the total molecular mass due to its relatively high atomic weight, while oxygen accounts for 4.23% through the carbonyl functionality of the benzophenone core.

The molecular geometry and mass distribution reflect the compound's classification as a tertiary phosphine derivative with significant steric bulk contributed by the dicyclohexyl substituents. Computational analyses indicate an exact mass of 378.211252606 daltons and a monoisotopic mass of 378.211252606 daltons, providing precise mass spectral identification parameters. The compound exhibits a molecular complexity rating of 439 according to computational chemical databases, reflecting its intricate three-dimensional structure and multiple stereochemical elements.

Structural Features: Benzophenone Core, Dicyclohexylphosphine Substituent, and Coordination Sites

The structural architecture of this compound is characterized by three principal molecular domains that collectively define its chemical behavior and coordination properties. The benzophenone core structure forms the central scaffold, consisting of two phenyl rings connected through a carbonyl group, with one phenyl ring bearing the phosphine substituent at the ortho position relative to the carbonyl functionality. This positioning creates a unique electronic environment where the electron-withdrawing carbonyl group influences the electronic properties of the adjacent phosphorus center.

The dicyclohexylphosphine substituent represents the most sterically demanding component of the molecule, featuring two cyclohexyl rings bonded to a central phosphorus atom. Each cyclohexyl ring adopts chair conformations in solution, creating a substantial three-dimensional steric envelope around the phosphorus coordination site. The cyclohexyl substituents provide exceptional steric protection for coordinated metal centers while maintaining sufficient flexibility to accommodate various coordination geometries. The phosphorus atom serves as the primary coordination site, exhibiting typical tertiary phosphine electronic characteristics with enhanced steric shielding compared to simpler phosphine ligands.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Benzophenone Core | Two phenyl rings linked by carbonyl | Provides rigid aromatic framework |

| Dicyclohexyl Groups | Two chair-conformation cyclohexyl rings | Creates steric bulk around phosphorus |

| Phosphorus Center | Tertiary phosphine coordination site | Primary metal binding location |

| Ortho Substitution | Phosphine positioned ortho to carbonyl | Enables potential chelation modes |

The molecular structure exhibits several notable geometric parameters that influence its coordination chemistry behavior. The compound contains five rotatable bonds, primarily associated with the cyclohexyl ring conformations and the phosphorus-carbon bonds, allowing conformational flexibility during metal coordination. The topological polar surface area measures 17.1 square angstroms, indicating relatively low polarity concentrated primarily at the carbonyl oxygen and phosphorus lone pair. The compound demonstrates zero hydrogen bond donor capability but possesses one hydrogen bond acceptor site at the carbonyl oxygen, influencing its solubility properties and potential secondary coordination interactions.

The three-dimensional structure reveals significant steric demands with an estimated cone angle substantially larger than conventional triphenylphosphine due to the bulky cyclohexyl substituents. The ortho positioning of the phosphine relative to the carbonyl group creates potential for hemilabile coordination behavior, where the carbonyl oxygen could provide secondary coordination under specific conditions. This structural arrangement enables the compound to function effectively in cross-coupling reactions including Buchwald-Hartwig transformations, Suzuki-Miyaura couplings, and related palladium-catalyzed processes where steric bulk and electronic properties are critical for catalytic performance.

Structure

2D Structure

属性

IUPAC Name |

(2-dicyclohexylphosphanylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31OP/c26-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)27(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAAYQZZHNIMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696511 | |

| Record name | [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256926-87-1 | |

| Record name | [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dicyclohexylphosphino)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

The primary target of 2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone, also known as 2-(Dicyclohexylphosphino)benzophenone, is palladium. This compound acts as a ligand, enhancing the reactivity of palladium catalysis during cross-coupling reactions.

Mode of Action

2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone interacts with its target, palladium, by forming a complex. This complex enhances the reactivity of palladium, making it more effective in catalyzing cross-coupling reactions.

Biochemical Pathways

The compound plays a significant role in various biochemical pathways, particularly in cross-coupling reactions. These reactions are crucial in the synthesis of aromatic amines from aryl chlorides, bromides, and triflates.

Result of Action

The molecular and cellular effects of 2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone’s action are primarily seen in its ability to enhance the reactivity of palladium catalysis during cross-coupling reactions. This results in more efficient synthesis of aromatic amines from aryl chlorides, bromides, and triflates.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone. For instance, it is known to be air-stable, suggesting that it can maintain its efficacy and stability in the presence of oxygen.

生化分析

Biochemical Properties

2-(Dicyclohexylphosphino)benzophenone acts as a ligand in biochemical reactions, facilitating the formation of complexes with enzymes, proteins, and other biomolecules. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in oxidative phenol coupling reactions . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with metal ions, enhancing the catalytic activity of the enzymes. Additionally, this compound can interact with proteins involved in metabolic pathways, influencing their function and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes related to thyroid hormone homeostasis, leading to changes in gene expression and metabolic processes . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with metal ions, which can enhance or inhibit the activity of enzymes such as cytochrome P450 oxidases . These interactions can lead to changes in the catalytic activity of the enzymes, affecting various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and metabolic pathways, while at high doses, it can have toxic or adverse effects . Threshold effects have been observed in studies, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative phenol coupling reactions, such as cytochrome P450 oxidases . These interactions can lead to changes in the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can affect the function of metabolic pathways by modulating the activity of key regulatory enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its movement across cellular membranes, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as its distribution within different cellular compartments can determine its accessibility to target biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets, allowing it to exert its biochemical effects effectively. The compound’s activity can be influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its interactions with biomolecules.

生物活性

2-(Dicyclohexylphosphino)benzophenone is a phosphine ligand that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. Its unique steric and electronic properties make it a valuable compound for facilitating chemical reactions, especially those involving transition metals. This article explores its biological activity, including its applications in drug development and potential therapeutic uses.

This compound features a phosphine group attached to a benzophenone structure. The presence of dicyclohexyl groups provides significant steric hindrance, which can influence the reactivity of the ligand in coordination complexes.

Biological Activity

The biological activity of this compound primarily stems from its role as a ligand in metal-catalyzed reactions. Some key findings include:

- Antitumor Activity : Research indicates that complexes formed with this ligand exhibit antitumor properties. For instance, studies have shown that palladium complexes with this compound can effectively couple with various substrates, leading to compounds with potential anticancer activity .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. For example, it has been noted to enhance the activity of certain proteases, which can be useful in developing therapeutic agents targeting cancer cells .

- Catalytic Applications : Beyond direct biological effects, this compound plays a crucial role in catalyzing reactions that produce biologically active molecules. Its involvement in C–N bond formation has been particularly highlighted, which is significant for synthesizing pharmaceuticals .

Case Studies

Several studies have explored the applications of this compound in biological contexts:

- Palladium-Catalyzed Reactions : A study demonstrated that using this ligand in palladium-catalyzed C–N coupling reactions resulted in high yields of aniline derivatives, which are essential in drug synthesis . The efficiency of these reactions suggests potential applications in developing new therapeutic agents.

- Synthesis of Anticancer Compounds : Another investigation focused on synthesizing novel anticancer agents through the coordination of this compound with metal centers. The resulting complexes showed significant cytotoxicity against various cancer cell lines, indicating their potential as drug candidates.

- Mechanistic Studies : Research into the mechanism of action revealed that the ligand's steric properties significantly affect the reaction pathways and the stability of the resulting complexes, which is crucial for optimizing their biological activity .

Data Table: Biological Activity Overview

科学研究应用

Catalysis

Palladium-Catalyzed Reactions

2-(Dicyclohexylphosphino)benzophenone is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-nitrogen (C–N) bonds. These reactions are pivotal in synthesizing pharmaceuticals and agrochemicals. The compound's bulky dicyclohexylphosphino group provides steric hindrance that can enhance selectivity and yield in various coupling reactions, including:

- Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of this compound allows for lower catalyst loading while maintaining high reaction rates and yields .

- Buchwald-Hartwig Amination : This method is used for the synthesis of anilines from aryl halides and amines. The ligand's properties facilitate efficient C–N bond formation under mild conditions .

Organic Synthesis

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of various complex organic molecules, including:

- Natural Product Synthesis : Its application in synthesizing natural products demonstrates its versatility. For example, it has been employed in the synthesis of biologically active compounds through multi-step reactions involving C–N coupling .

- Ligand Development : this compound is also used in developing new ligands that can improve catalytic processes in organic synthesis .

Material Science

Functional Materials

The compound's unique structure allows it to be incorporated into functional materials, enhancing their properties. It can be used in:

- Polymer Chemistry : As a ligand, it can facilitate the polymerization processes that lead to the development of advanced materials with tailored properties for specific applications.

- Photonic Applications : Its derivatives may have applications in photonic devices due to their ability to interact with light, making them suitable for use in sensors and other optical devices .

Biological Applications

While primarily focused on synthetic chemistry, there are emerging studies exploring the biological applications of this compound:

- Photoaffinity Labeling : The compound can be modified to create photoactivatable derivatives that are useful in studying protein interactions through covalent labeling techniques. This application is crucial for understanding biochemical pathways and protein functions .

Case Studies and Research Findings

相似化合物的比较

Structural and Electronic Properties

The table below compares 2-(Dicyclohexylphosphino)benzophenone with structurally related organophosphorus ligands:

Key Differences and Implications

Indole-containing ligands (e.g., CM-Phos) offer additional coordination sites, which may improve catalytic activity in complex reactions .

Steric Effects: The i-propyl substituent in 2-(Dicyclohexylphosphino)-2'-i-propylbiphenyl creates significant steric hindrance, making it suitable for reactions requiring bulky ligands to prevent unwanted side reactions .

Electronic Modulation: Methoxy groups in S-PHOS enhance electron-donating capacity, favoring oxidative addition steps in cross-coupling reactions . this compound lacks such electron-donating substituents, suggesting a more neutral electronic profile, which may be advantageous in reactions requiring less polarized metal centers.

准备方法

Step 1: Preparation of 2-(2-bromophenyl)benzophenone Intermediate

- Starting from 2-bromoacetophenone and phenylhydrazine under acidic conditions (phosphoric acid and polyphosphoric acid), a brominated aromatic intermediate is formed via cyclization and substitution reactions under controlled heating (up to 120 °C).

- The mixture is quenched in ice water and extracted with dichloromethane to isolate the brominated intermediate.

Step 2: Lithiation and Phosphination

- The brominated intermediate is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- n-Butyllithium is added dropwise at −78 °C to generate the aryllithium species.

- Chlorodicyclohexylphosphine is then added slowly at −78 °C to the reaction mixture.

- The reaction is allowed to warm to room temperature and stirred overnight to ensure complete phosphination.

- The reaction is quenched with methanol, and the product is extracted and purified by filtration and washing.

Yield and Purity

- The final product, this compound or its analogs, is obtained as a white powder with yields ranging from 69% to 75%.

- Purification involves washing with ice-cold methanol and hexane and drying under reduced pressure.

Comparative Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Brominated intermediate synthesis | 2-bromoacetophenone, phenylhydrazine, H3PO4, PPA | 85–120 °C | 3 h (total) | Not specified | Polyphosphoric acid added slowly |

| Lithiation | n-Butyllithium in THF | −78 °C | 30 min | - | Inert atmosphere required |

| Phosphination | Chlorodicyclohexylphosphine in THF | −78 °C to 22 °C | Overnight | 69–75 | Slow addition, followed by warming |

| Work-up | Methanol quench, extraction, filtration | Room temperature | - | - | Washing with cold methanol and hexane |

Critical Research Findings and Notes

- The lithiation step requires strict anhydrous and inert conditions to prevent side reactions.

- The slow addition of chlorodicyclohexylphosphine at low temperature controls reactivity and improves selectivity.

- The use of tetrahydrofuran as solvent is crucial for solubility and reaction control.

- TLC monitoring confirms reaction completion before workup.

- The method is scalable and has been validated by multiple checks for reproducibility.

Alternative Synthetic Routes and Considerations

While the above method is the most direct and reliable, alternative approaches can involve:

- Suzuki-Miyaura cross-coupling reactions to introduce aryl groups prior to phosphination, though this is more common for functionalized derivatives rather than the parent compound.

- Preparation of benzophenone derivatives via classical benzoyl chloride or benzoic acid methods, followed by halogenation and phosphination steps.

However, these methods are less direct and may require additional purification steps.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(dicyclohexylphosphino)benzophenone, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling dicyclohexylphosphine with a functionalized benzophenone derivative under inert conditions. For example, aryl halides (e.g., bromobenzophenone) are reacted with dicyclohexylphosphine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₃PO₄) in toluene at 80–100°C .

- Characterization : Purity (>97%) is confirmed via GC or HPLC, and structural validation uses P NMR (δ ≈ 20–30 ppm for phosphine ligands) and H/C NMR .

- Optimization : Reaction yield depends on solvent polarity, ligand-to-metal ratio, and temperature. For instance, higher temperatures (100°C) improve conversion but may degrade sensitive substrates .

Q. How is this compound characterized for ligand stability in catalytic systems?

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen shows decomposition >200°C, indicating suitability for high-temperature reactions .

- Air Sensitivity : The ligand is air-sensitive; storage under argon or nitrogen is critical. Degradation is monitored via P NMR by observing oxidation to phosphine oxide (δ ≈ 30–40 ppm) .

Advanced Research Questions

Q. How does this compound compare to other phosphine ligands in cross-coupling reactions?

- Catalytic Efficiency :

| Ligand | Reaction Type | Turnover Frequency (TOF) | Reference |

|---|---|---|---|

| XPhos (analog) | Buchwald-Hartwig | 1,200 h⁻¹ | |

| This compound | Suzuki-Miyaura | 850 h⁻¹ | |

| SPhos | Negishi | 950 h⁻¹ |

- Mechanistic Insight : The bulky dicyclohexyl groups enhance steric protection of the metal center, reducing catalyst deactivation via dimerization .

Q. What strategies resolve contradictions in catalytic performance data for this ligand?

- Variable Purity : Discrepancies in TOF often arise from impurities (e.g., phosphine oxide). Rigorous purification via column chromatography (hexane/EtOAc) is recommended .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but compete with ligand coordination. Solvent screening (toluene vs. THF) is critical for reproducibility .

Q. How can computational methods predict the ligand’s performance in asymmetric catalysis?

- DFT Studies : Density functional theory (DFT) models the ligand’s electron-donating capacity (Tolman Electronic Parameter ~ 2050 cm⁻¹) and steric bulk (%VBur ≈ 350) to predict metal-ligand bond strength .

- Molecular Dynamics : Simulations reveal conformational flexibility of the biphenyl backbone, influencing enantioselectivity in asymmetric allylic alkylation .

Safety and Handling

Q. What are the safety protocols for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation .

- Spill Management : Collect spillage with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store under argon at –20°C in amber glass to prevent photodegradation .

Data Contradictions and Validation

Q. Why do some studies report conflicting solubility profiles for this ligand?

- Solubility Data :

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| Toluene | 50 | 25 | |

| THF | 35 | 25 | |

| DCM | 80 | 0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。